

# Enazadrem: An Investigational Lipoxygenase Inhibitor with Limited Publicly Available Pharmacological Data

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Enazadrem |           |
| Cat. No.:            | B025868   | Get Quote |

Despite its identification as a lipoxygenase inhibitor developed for inflammatory and immunerelated conditions, a comprehensive in-depth technical guide on the pharmacology of **Enazadrem** (also known as CP-70490) cannot be constructed at this time due to a significant lack of publicly available quantitative data and detailed experimental protocols.

**Enazadrem** was initially developed by Pfizer as a potential therapeutic agent for diseases such as psoriasis, targeting the lipoxygenase pathway to mitigate inflammation. However, detailed information regarding its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical trial outcomes remains largely within proprietary databases and has not been widely disseminated in peer-reviewed literature or public clinical trial registries.

## Mechanism of Action: Targeting the Arachidonic Acid Cascade

**Enazadrem** is classified as a lipoxygenase inhibitor. Lipoxygenases are a family of enzymes that play a crucial role in the metabolism of arachidonic acid, a polyunsaturated fatty acid released from the cell membrane in response to inflammatory stimuli. The action of lipoxygenases on arachidonic acid leads to the production of leukotrienes, which are potent inflammatory mediators involved in a variety of physiological and pathological processes.

By inhibiting lipoxygenase, **Enazadrem** is presumed to block the synthesis of these proinflammatory leukotrienes, thereby reducing the inflammatory response. This mechanism of



#### Foundational & Exploratory

Check Availability & Pricing

action holds therapeutic potential for a range of inflammatory conditions.

Below is a conceptual signaling pathway illustrating the role of lipoxygenase in the arachidonic acid cascade and the putative point of intervention for **Enazadrem**.







Click to download full resolution via product page



**Figure 1.** Conceptual diagram of the arachidonic acid cascade and the inhibitory action of **Enazadrem** on lipoxygenase.

#### Pharmacological Data: A Notable Absence

A thorough search of scientific databases and clinical trial registries for quantitative pharmacological data on **Enazadrem** (CP-70490) did not yield specific results. The following tables represent the type of data that would be necessary to construct a comprehensive pharmacological profile, but are currently unavailable in the public domain.

Table 1: In Vitro Lipoxygenase Inhibition by **Enazadrem** 

| Enzyme Target   | Assay Type         | IC50 (nM)          | Source             |  |
|-----------------|--------------------|--------------------|--------------------|--|
| 5-Lipoxygenase  | Data Not Available | Data Not Available | Data Not Available |  |
| 12-Lipoxygenase | Data Not Available | Data Not Available | Data Not Available |  |
| 15-Lipoxygenase | Data Not Available | Data Not Available | Data Not Available |  |

Table 2: Preclinical Pharmacokinetic Parameters of **Enazadrem** 

| Species   | Route<br>of<br>Adminis<br>tration | Dose      | Cmax<br>(ng/mL) | Tmax<br>(h) | Half-life<br>(h) | Bioavail<br>ability<br>(%) | Source    |
|-----------|-----------------------------------|-----------|-----------------|-------------|------------------|----------------------------|-----------|
| Data Not  | Data Not                          | Data Not  | Data Not        | Data Not    | Data Not         | Data Not                   | Data Not  |
| Available | Available                         | Available | Available       | Available   | Available        | Available                  | Available |

Table 3: Summary of Clinical Trial Data for **Enazadrem** in Psoriasis

| Phase     | Number<br>of<br>Patients | Dosing<br>Regimen | Key<br>Efficacy<br>Endpoint | Results   | Adverse<br>Events | Source    |
|-----------|--------------------------|-------------------|-----------------------------|-----------|-------------------|-----------|
| Data Not  | Data Not                 | Data Not          | Data Not                    | Data Not  | Data Not          | Data Not  |
| Available | Available                | Available         | Available                   | Available | Available         | Available |



#### **Experimental Protocols**

Detailed experimental protocols for the assessment of **Enazadrem**'s pharmacological properties are not publicly available. However, a general workflow for evaluating a novel lipoxygenase inhibitor would typically involve the following stages:





Click to download full resolution via product page



**Figure 2.** General experimental workflow for the development of a lipoxygenase inhibitor like **Enazadrem**.

#### Conclusion

While the therapeutic rationale for a lipoxygenase inhibitor like **Enazadrem** in inflammatory diseases is clear, the lack of accessible, detailed scientific and clinical data prevents a thorough pharmacological evaluation in a public forum. The information required to fulfill the request for an in-depth technical guide—including quantitative data for tables, specific experimental methodologies, and detailed signaling pathways—is not available in the public domain. Further dissemination of preclinical and clinical research findings by the developers would be necessary to enable a comprehensive understanding of the pharmacology of **Enazadrem**.

 To cite this document: BenchChem. [Enazadrem: An Investigational Lipoxygenase Inhibitor with Limited Publicly Available Pharmacological Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b025868#investigating-the-pharmacology-of-enazadrem]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com